molecular formula C15H12Cl2N4O4S B12179393 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide

Cat. No.: B12179393
M. Wt: 415.3 g/mol
InChI Key: LTBWGWMMMHCTHB-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide is a synthetic small molecule characterized by a 2,4-dichlorobenzamide core linked via an ethylamine chain to a 2,1,3-benzoxadiazole sulfonyl group. This structure combines a halogenated aromatic system with a sulfonamide-functionalized heterocyclic moiety, which may enhance binding affinity and metabolic stability in biological systems.

Properties

Molecular Formula

C15H12Cl2N4O4S

Molecular Weight

415.3 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C15H12Cl2N4O4S/c16-9-4-5-10(11(17)8-9)15(22)18-6-7-19-26(23,24)13-3-1-2-12-14(13)21-25-20-12/h1-5,8,19H,6-7H2,(H,18,22)

InChI Key

LTBWGWMMMHCTHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of Benzoxadiazole

The core reaction involves treating benzoxadiazole with chlorosulfonic acid under controlled conditions. Adapted from the synthesis of benzothiazole sulfonyl chloride, the procedure is modified for benzoxadiazole:

  • Reaction Conditions :

    • Benzoxadiazole (1 equiv.) is added dropwise to chlorosulfonic acid (5.5 equiv.) at 0°C.

    • The mixture is stirred at room temperature for 30 minutes, then heated to 105°C for 12 hours.

    • After cooling to -10°C, the product is quenched on crushed ice and extracted with ethyl acetate.

    • Purification via column chromatography (15% petroleum ether/ethyl acetate) yields the sulfonyl chloride.

Key Data :

ParameterValue
Yield65–75%
Purity (HPLC)>98%
Characterization1H^1H NMR, LC-MS

Preparation of 2,4-Dichlorobenzoyl Chloride

The 2,4-dichlorobenzamide moiety is derived from 2,4-dichlorobenzoyl chloride, synthesized via side-chain chlorination.

Chlorination of 2,4-Dichlorotoluene

  • Catalytic Chlorination :

    • 2,4-Dichlorotoluene is reacted with chlorine gas in the presence of azobisisobutyronitrile (AIBN, 0.2–1% wt).

    • Temperature is maintained at 95–105°C, with chlorine introduced at 200 mL/min.

    • AIBN is added in two batches: 50% initially and 50% after 2 hours.

    • Reaction progress is tracked via GC until 2,4-dichlorotoluene content drops to ≤0.05%.

Hydrolysis to 2,4-Dichlorobenzoyl Chloride

  • Hydrolysis :

    • The chlorinated crude product (2,4-dichlorotrichlorobenzyl) is hydrolyzed with water at 110–120°C.

    • Water is added dropwise to minimize side reactions.

  • Distillation :

    • Vacuum distillation isolates 2,4-dichlorobenzoyl chloride with >98% purity.

Optimized Parameters :

StepConditionsYield
Chlorination95°C, AIBN, 4–6 h85–90%
Hydrolysis110°C, 2 h92–95%

Formation of the Sulfonamide-Ethylenediamine Linker

The ethylenediamine bridge connects the sulfonyl and amide groups.

Sulfonylation of Ethylenediamine

  • Reaction Protocol :

    • 2,1,3-Benzoxadiazole-4-sulfonyl chloride (1 equiv.) is reacted with ethylenediamine (1.2 equiv.) in anhydrous dichloromethane.

    • Triethylamine (2 equiv.) is added to scavenge HCl.

    • The mixture is stirred at 0°C for 2 hours, then warmed to room temperature overnight.

    • The product, 2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethylamine , is isolated via filtration and washed with cold ether.

Yield : 70–80%
Characterization :

  • 1H^1H NMR (DMSO-d6): δ 8.42 (s, 1H, NH), 7.95–7.45 (m, 3H, Ar-H), 3.20 (t, 2H, CH2), 2.75 (t, 2H, CH2).

Final Amide Coupling

The sulfonamide-ethylenediamine intermediate is coupled with 2,4-dichlorobenzoyl chloride to form the target compound.

Schotten-Baumann Reaction

  • Procedure :

    • 2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethylamine (1 equiv.) is dissolved in aqueous NaOH (10%).

    • 2,4-Dichlorobenzoyl chloride (1.1 equiv.) in THF is added dropwise at 0°C.

    • The reaction is stirred for 4 hours, and the precipitate is filtered and recrystallized from ethanol.

Reaction Metrics :

ParameterValue
Yield65–75%
Purity>99% (HPLC)
Melting Point214–216°C

Alternative Coupling Methods

Recent advances in sulfonamide synthesis utilize DABSO (dibenzylideneacetone bis(sulfur dioxide)) as a sulfur dioxide surrogate:

  • Three-Component Reaction :

    • Benzoxadiazole, DABSO, and ethylenediamine react in the presence of N-hydroxybenzotriazole.

    • This method avoids handling gaseous SO2 but requires optimization for benzoxadiazole systems.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/petroleum ether) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures enhance crystalline purity.

Spectroscopic Analysis

TechniqueKey Signals
1H^1H NMRδ 8.40 (s, 1H, SO2NH), 7.85–7.30 (m, 6H, Ar-H), 3.55 (t, 2H, CH2), 3.25 (t, 2H, CH2)
LC-MSm/z 434.1 [M+H]+
IR1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO2)

Industrial Scalability and Challenges

Process Optimization

  • Chlorosulfonation : Batch-wise addition of chlorosulfonic acid minimizes exothermic side reactions.

  • Catalyst Loading : AIBN in chlorination reduces reaction time by 30% compared to traditional catalysts.

Regulatory Considerations

  • Byproducts : Trace chlorinated impurities are controlled to <0.1% via vacuum distillation.

  • Solvent Recovery : Ethyl acetate and THF are recycled to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds similar to N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide. Research indicates that benzoxadiazole derivatives exhibit potent activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For instance, a study identified that certain benzamide derivatives targeting the bacterial division protein FtsZ showed superior antibacterial effects compared to traditional antibiotics like ciprofloxacin and linezolid .

Case Study: FtsZ Targeting

In a comprehensive investigation into FtsZ-targeting antibacterial agents, compounds exhibiting structural similarities to this compound were synthesized and tested. These compounds demonstrated significant inhibition of bacterial growth by disrupting the FtsZ polymerization process essential for bacterial cell division .

Anticancer Potential

The benzoxadiazole moiety present in this compound has been associated with various anticancer activities. Preliminary studies suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways and enzyme activities.

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has shown promise in anti-inflammatory applications. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Summary of Biological Activities

Activity Description References
AntibacterialEffective against MRSA and VRE; targets FtsZ protein for bacterial division inhibition
AnticancerInduces apoptosis in cancer cells; modulates signaling pathways
Anti-inflammatoryModulates inflammatory pathways; potential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzoxadiazole ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties of Selected Analogs

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Structural Feature
Target Compound* Not Provided Not Provided Not Provided Benzoxadiazole sulfonyl linker
N-(4-Bromophenyl)-2,4-dichlorobenzamide (3) 387.5 Not Provided 80 Bromophenyl substituent
Alda-1 324.5 Not Provided Not Provided 2,6-Dichloro; benzodioxole
Compound 9 (Pesticide) Not Provided 109–110 92 Pyrimidine carbamoyl linker
N-(3-Bromophenyl)-2,4-dichlorobenzamide 345.02 Not Provided Not Provided Simplistic halogenated analog

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide is a complex organic compound characterized by its unique structural features, which include a benzoxadiazole moiety linked to a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C21H18N4O4S
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1010913-51-5

Antimicrobial Activity

Research indicates that compounds containing the benzoxadiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of benzoxadiazole showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action often involves targeting specific bacterial proteins, which disrupts normal cellular functions.

CompoundActivityTarget
A14Potent antibacterialFtsZ protein
Benzoxazole derivativesAntibacterialGram-positive bacteria

Anticancer Potential

The compound's benzoxadiazole component is associated with anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The structure–activity relationship (SAR) studies indicate that modifications to the benzoxadiazole moiety can enhance its efficacy against cancer cells.

The proposed mechanism involves the interaction of this compound with specific molecular targets within cells. The sulfonamide group may facilitate binding to enzymes or receptors involved in critical biological pathways, thereby altering their activity and leading to therapeutic effects .

Case Studies

  • Antibacterial Efficacy : A study involving a series of benzoxadiazole derivatives demonstrated that certain modifications significantly increased antibacterial potency against multidrug-resistant strains . The compound A14 was noted for its superior activity compared to traditional antibiotics like ciprofloxacin.
  • Cytotoxicity Profiling : In vitro assays revealed that the compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide to achieve high yield and purity?

  • Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for sulfonamide coupling reactions due to their ability to stabilize intermediates .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) or base catalysts (e.g., triethylamine) to facilitate amide bond formation .
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions, followed by gradual warming to room temperature .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify structural integrity, with characteristic peaks for the benzoxadiazole (δ 7.5–8.5 ppm) and dichlorobenzamide (δ 6.8–7.4 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS ensures >95% purity .

Q. What are the recommended storage conditions to maintain the compound’s stability for long-term studies?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Lyophilization is advised for hygroscopic derivatives. Periodic NMR checks detect degradation (e.g., hydrolysis of sulfonamide bonds) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involved in the sulfonylation step during synthesis?

  • Methodological Answer :

  • Kinetic studies : Vary reagent stoichiometry and monitor intermediate formation via quenching experiments .
  • Isotopic labeling : Use ³⁵S-labeled sulfonyl chlorides to track sulfonamide bond formation via autoradiography or MS .
  • Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for sulfonylation .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Validate protocols (e.g., MIC for antimicrobial studies) using reference compounds (e.g., ciprofloxacin) to minimize inter-lab variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
  • Cellular uptake studies : Fluorescent tagging (e.g., using benzoxadiazole’s intrinsic fluorescence) quantifies intracellular accumulation .

Q. How to design a structure-activity relationship (SAR) study for derivatives to enhance pharmacological properties?

  • Methodological Answer :

  • Substituent variation : Replace 2,4-dichloro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
  • Bioisosteric replacement : Substitute the benzoxadiazole ring with 1,2,4-thiadiazole to improve metabolic stability .
  • In silico screening : Molecular docking against target proteins (e.g., bacterial dihydrofolate reductase) prioritizes derivatives for synthesis .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Administer orally or intravenously to rodents; collect plasma at intervals (0–24h) for LC-MS/MS analysis. Key parameters: Cₘₐₓ, t₁/₂, and bioavailability .
  • Toxicity screening : Acute toxicity in zebrafish embryos (LC₅₀) or 28-day repeated-dose studies in rats (OECD 407 guidelines) .
  • Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs via scintillation counting .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial IC₅₀ values for this compound?

  • Methodological Answer :

  • Strain specificity : Test against standardized panels (e.g., ATCC strains) rather than clinical isolates with undefined resistance profiles .
  • Culture conditions : Control pH, temperature, and nutrient availability, which influence bacterial growth and compound efficacy .
  • Check for efflux pump activity : Use inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance mechanisms .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s enzyme inhibition activity?

  • Methodological Answer :

  • Positive controls : Use known inhibitors (e.g., methotrexate for dihydrofolate reductase assays) .
  • Solvent controls : Match DMSO concentrations (<1% v/v) to exclude solvent-induced enzyme denaturation .
  • Blind assays : Include wells without substrate to detect non-specific fluorescence (critical for benzoxadiazole-based probes) .

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